![molecular formula C21H14N2O4S B2935758 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886169-89-7](/img/structure/B2935758.png)
6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It contains a thiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole-based compounds has been a topic of interest due to their utility in various fields . The synthesis often involves the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole-based compounds are diverse and depend on the specific compound . For instance, the reaction between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes results in the formation of unprecedented mesoionic triazolones .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Electron Transport Layers in Solar Cells
Compounds with structures similar to 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized for use as electron transport layers (ETLs) in polymer solar cells. One novel alcohol-soluble n-type conjugated polyelectrolyte demonstrated potential for improving power conversion efficiency (PCE) through enhanced electron extraction and reduced exciton recombination, highlighting the critical role these materials play in the development of efficient solar energy harvesting technologies (Hu et al., 2015).
Organic Optoelectronic Materials
Research into symmetrically substituted diketopyrrolopyrrole derivatives, which share a core structural resemblance with the chemical of interest, has shown these compounds to exhibit promising optoelectronic properties. The synthesized derivatives demonstrated potential applications in the synthesis of novel organic optoelectronic materials, with varying optical properties based on the electron donating strength of substituents, thereby offering insights into the design of advanced functional materials for electronic and photonic devices (Zhang et al., 2014).
Antitumor Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione units have been synthesized, revealing compounds with significant effects on triglyceride accumulation and hypoglycemic activity. This research underscores the potential of structurally related compounds in medicinal chemistry, particularly in the development of new pharmacological agents targeting metabolic diseases and cancer (Kim et al., 2004).
Photoluminescent Materials
The development of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has led to materials with strong photoluminescence and higher photochemical stability than their counterparts. Such materials are suitable for electronic applications, further expanding the utility of compounds related to this compound in the development of light-emitting devices (Beyerlein & Tieke, 2000).
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . This suppression results in a decrease in the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in inflammatory responses . By suppressing the COX enzymes, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
For instance, thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The suppression of COX enzymes and the subsequent reduction in prostaglandin and thromboxane production can lead to anti-inflammatory effects . This could potentially make the compound useful in the treatment of conditions characterized by inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the rate of hydrolysis of certain components of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action.
Safety and Hazards
Direcciones Futuras
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on thiazole scaffolds .
Propiedades
IUPAC Name |
6-methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-26-13-7-8-14-15(11-13)27-19-16(18(14)24)17(12-5-3-2-4-6-12)23(20(19)25)21-22-9-10-28-21/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVHHAUYTWJESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
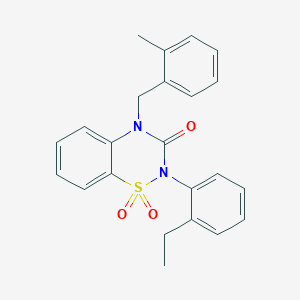
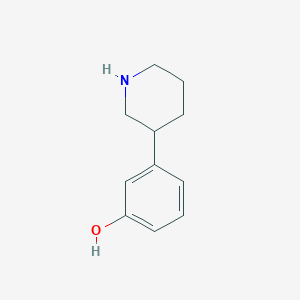
![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)
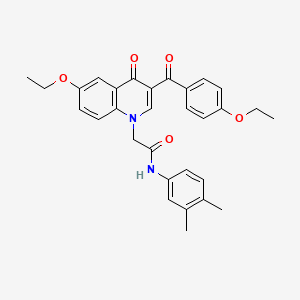
![2-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2935683.png)
![diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate](/img/structure/B2935684.png)

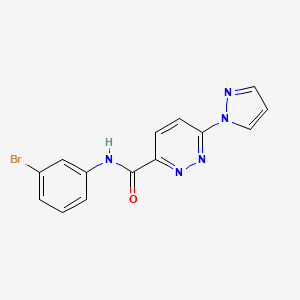


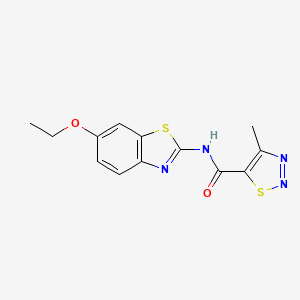
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)
